methyl N-(3,4-dimethoxybenzoyl)glycinate
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Overview
Description
methyl N-(3,4-dimethoxybenzoyl)glycinate is an organic compound with the molecular formula C12H15NO5 It is a derivative of benzoic acid and is characterized by the presence of two methoxy groups on the benzene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,4-dimethoxybenzoyl)glycinate typically involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
methyl N-(3,4-dimethoxybenzoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
methyl N-(3,4-dimethoxybenzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl N-(3,4-dimethoxybenzoyl)glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dimethoxy-: Similar structure but lacks the ester functional group.
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the amino group.
Homoveratric acid, methyl ester: Similar structure but with different substitution patterns on the benzene ring
Uniqueness
methyl N-(3,4-dimethoxybenzoyl)glycinate is unique due to the presence of both methoxy groups and an ester functional group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-16-9-5-4-8(6-10(9)17-2)12(15)13-7-11(14)18-3/h4-6H,7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKYJWSUSRUZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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